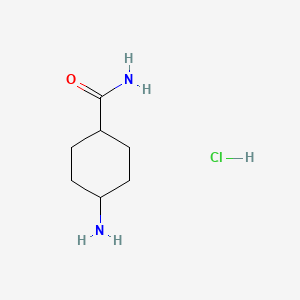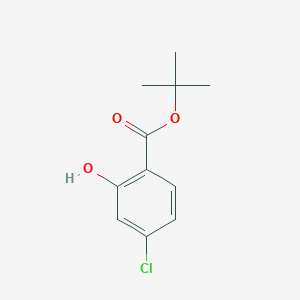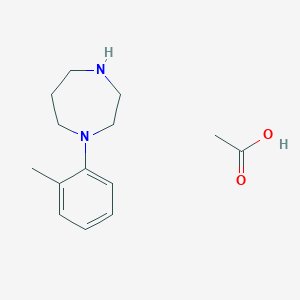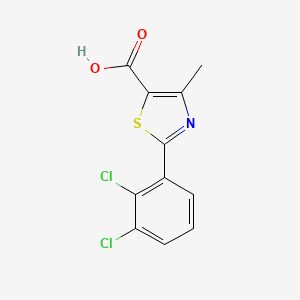
2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 2,3-dichlorophenyl group. Additionally, the compound contains a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 2,3-dichlorophenyl group, and the carboxylic acid group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring . The presence of the electronegative chlorine atoms may also introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The aromatic ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding, influencing its solubility and boiling point .Applications De Recherche Scientifique
Chemical Characterization and Synthesis
- Organotin(IV) Derivatives Synthesis : Organotin(IV) carboxylates of a derivative of 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid were synthesized and characterized, demonstrating potential antibacterial and antifungal activities (Ali et al., 2002).
- Heterocycle Formation : The reaction of related compounds with active methylenes results in the formation of various heterocycles like pyrimidine and thiazole derivatives (Shibuya, 1984).
Biological Significance
- Antimicrobial Agents : Certain derivatives of this compound have been synthesized as antimicrobial agents, showing moderate activity against bacterial and fungal strains (Sah et al., 2014).
- Antiviral Activity : Synthesis of sulfonamide derivatives of a related compound revealed anti-tobacco mosaic virus activity (Chen et al., 2010).
Corrosion Inhibition
- Iron Corrosion Inhibition : Computational studies on derivatives of this compound show potential as corrosion inhibitors for iron, with quantum chemical parameters supporting their efficacy (Kaya et al., 2016).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : Researchers have synthesized various novel derivatives of thiazoles and dihydropyrimidinone with this compound, exploring their antibacterial and antifungal properties (Ashok et al., 2007).
- Novel Quinolines and Thiazoles : From a derivative of this compound, new thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles were synthesized, indicating a wide range of potential applications (Datoussaid et al., 2012).
Analytical Studies
- Electronic Structure and Spectral Features : Detailed study of 4-methylthiadiazole-5-carboxylic acid, a related compound, using density functional theory provided insights into its electronic structure and spectral features (Singh et al., 2019).
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), future work could involve further optimization of the compound and detailed studies of its mechanism of action .
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZTUBKQFWBZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



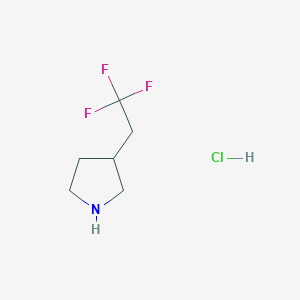

![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)


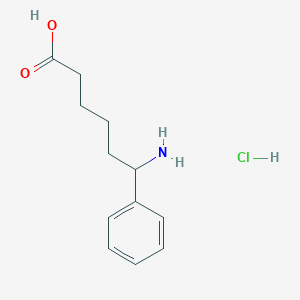

![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)
